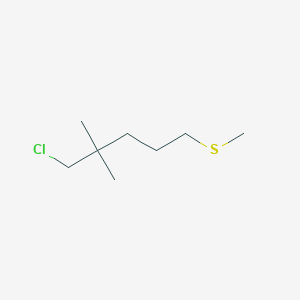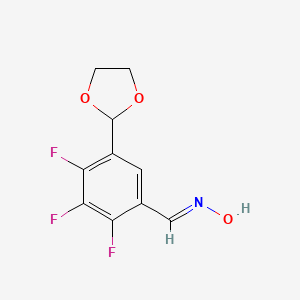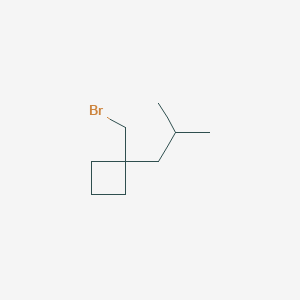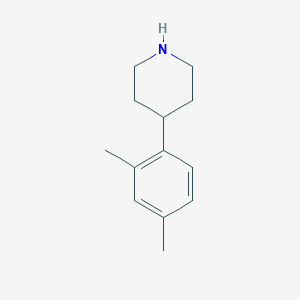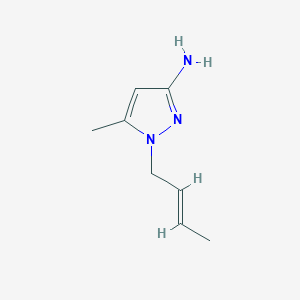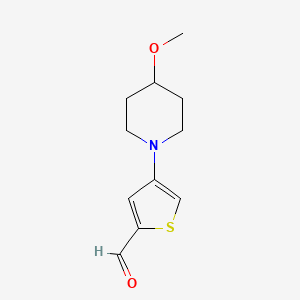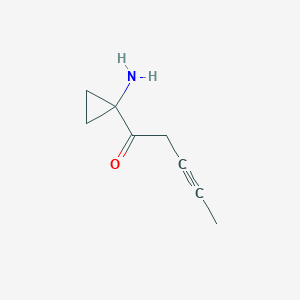![molecular formula C7H13NS B13178735 1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
1-Thia-4-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-4-azaspiro[44]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.4]nonane can be synthesized through various methods. One common approach involves the reaction of thioglycolic acid with appropriate amines under catalytic conditions. For instance, the synthesis of spiro-thiazolidinone derivatives can be achieved in a one-step reaction with excellent yields (67–79%) using thioglycolic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-4-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Thia-4-azaspiro[4
Industry: Its unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Thia-4-azaspiro[4.4]nonane exerts its effects involves interactions with specific molecular targets and pathways. For instance, derivatives of the compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, leading to the suppression of cancer cell proliferation . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspase-3 and caspase-8, as well as the modulation of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.4]nonane can be compared with other spirocyclic compounds containing sulfur and nitrogen atoms:
1-Thia-4-azaspiro[4.5]decane: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
1-Thia-4-azaspiro[5.5]undecane: Larger ring size, which may affect its stability and interactions with biological targets.
1-Thia-4-azaspiro[3.4]octane: Smaller ring size, potentially leading to different steric and electronic properties.
The uniqueness of this compound lies in its specific ring size and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
1-thia-4-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NS/c1-2-4-7(3-1)8-5-6-9-7/h8H,1-6H2 |
InChI Key |
YNGQTZNAFYTZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
